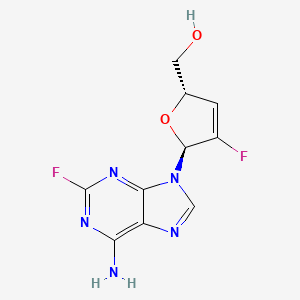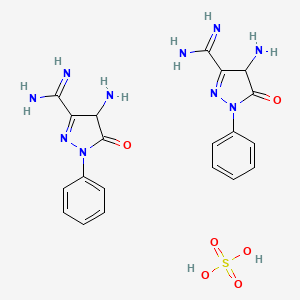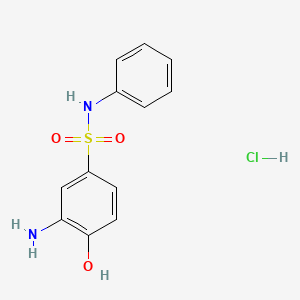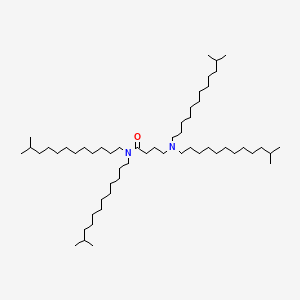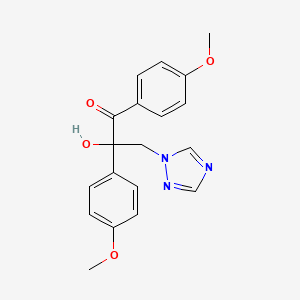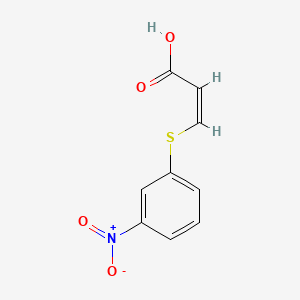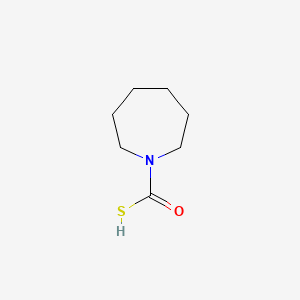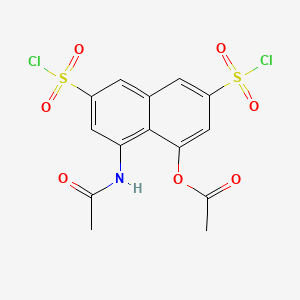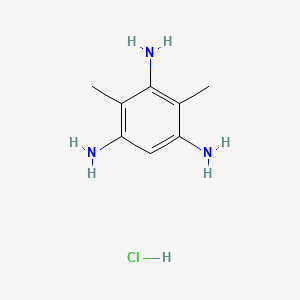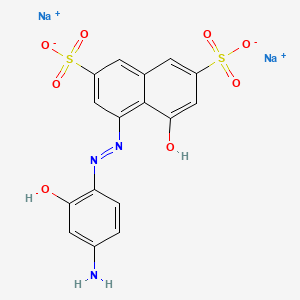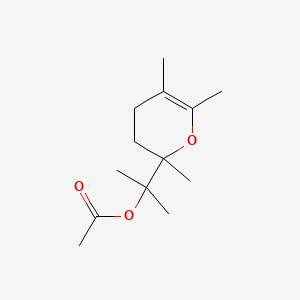
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . This process results in the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure maximum yield and purity, making the process efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds or modify its functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism by which 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may act as antioxidants, interacting with free radicals and preventing oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols.
2,2,5,7,8-Pentamethyl-6-chromanol: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate stands out due to its unique structure, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
94201-72-6 |
|---|---|
Molekularformel |
C13H22O3 |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C13H22O3/c1-9-7-8-13(6,15-10(9)2)12(4,5)16-11(3)14/h7-8H2,1-6H3 |
InChI-Schlüssel |
MULWBWZQLLKVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(CC1)(C)C(C)(C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


